Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate is an organolithium compound that features a cyclobutane ring substituted with three methoxy groups and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate typically involves the reaction of 1,3,3-trimethoxycyclobutane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or to remove specific functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
Scientific Research Applications
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethoxycyclobutane-1-carboxylic acid: The parent acid of the lithium salt.
1,3,3-Trimethylcyclohexene: A structurally similar compound with different functional groups.
Cyclobutane derivatives: Other cyclobutane-based compounds with various substituents.
Uniqueness
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The combination of the cyclobutane ring and the methoxy groups also contributes to its unique structural and functional characteristics .
Properties
Molecular Formula |
C8H13LiO5 |
---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
lithium;1,3,3-trimethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O5.Li/c1-11-7(6(9)10)4-8(5-7,12-2)13-3;/h4-5H2,1-3H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XIOIUJSGVQDUHK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1(CC(C1)(OC)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.